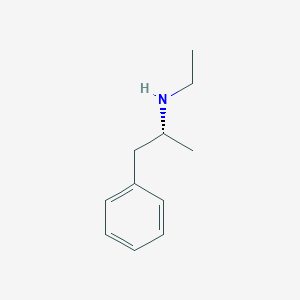
Etilamfetamine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Etilamfetamine, ®- typically involves the alkylation of amphetamine with ethyl iodide. The reaction is carried out in the presence of a base such as sodium or potassium hydroxide . The general reaction scheme is as follows:
Starting Material: Amphetamine
Reagent: Ethyl iodide
Base: Sodium or potassium hydroxide
Solvent: Anhydrous ethanol or another suitable solvent
The reaction mixture is heated under reflux conditions for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of Etilamfetamine, ®- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Etilamfetamine, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Etilamfetamine, ®- to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amphetamines with different functional groups.
Applications De Recherche Scientifique
Etilamfetamine, ®- has been studied for various scientific research applications, including:
Mécanisme D'action
Etilamfetamine, ®- primarily acts as a dopamine releasing agent . It increases the release of dopamine in the brain, leading to enhanced stimulation and euphoria. The molecular targets include the dopamine transporter (DAT) and possibly the norepinephrine transporter (NET), which facilitate the release of these neurotransmitters into the synaptic cleft .
Comparaison Avec Des Composés Similaires
Amphetamine: A stimulant with a similar structure but with a methyl group instead of an ethyl group.
Methamphetamine: A more potent stimulant with a methyl group on the nitrogen atom.
Fenfluramine: A stimulant with a different substitution pattern on the phenethylamine backbone.
Isopropylamphetamine: A stimulant with an isopropyl group instead of an ethyl group.
Uniqueness: Etilamfetamine, ®- is unique due to its ethyl substitution, which results in a different pharmacokinetic profile compared to other amphetamines . It is less potent than methamphetamine and amphetamine, making it less likely to be abused . its stimulant effects are still significant enough to warrant its classification as a controlled substance .
Propriétés
Numéro CAS |
33817-12-8 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
(2R)-N-ethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-/m1/s1 |
Clé InChI |
YAGBSNMZQKEFCO-SNVBAGLBSA-N |
SMILES isomérique |
CCN[C@H](C)CC1=CC=CC=C1 |
SMILES canonique |
CCNC(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



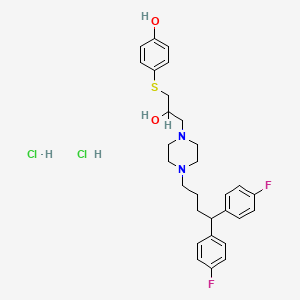
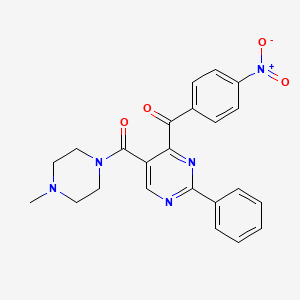

![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
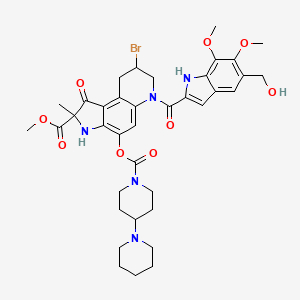

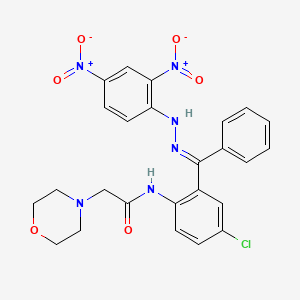
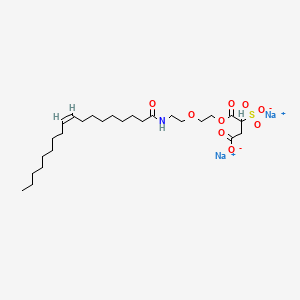
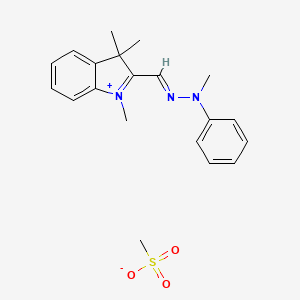


![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
